An In-depth Technical Guide to (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol
An In-depth Technical Guide to (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a chiral amino alcohol of significant interest as a building block in medicinal and pharmaceutical chemistry. Its stereochemistry and the presence of the methoxyphenyl group make it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and analytical methodologies for its characterization. While specific experimental data for this exact compound is limited, this document consolidates available information and provides insights based on structurally related analogs to offer a robust framework for its application in research and development.
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are a pivotal class of organic compounds in modern drug discovery.[1] Their inherent stereochemistry is often a critical determinant of their pharmacological activity, with different enantiomers potentially exhibiting vastly different potencies and physiological effects.[1] A classic illustration of this principle is the beta-blocker propranolol, where the (S)-(-)-enantiomer has approximately 100 times the binding affinity for beta-adrenergic receptors compared to its (R)-(+)-counterpart.[1] This underscores the importance of enantiomerically pure compounds in drug development to ensure both efficacy and safety.[1]
The molecule (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol belongs to the broader family of 3-amino-3-arylpropan-1-ol derivatives. These structures are recognized as key intermediates in the synthesis of various pharmaceuticals.[2][3] The specific combination of the chiral amino alcohol backbone and the 3-methoxyphenyl substituent in the (3S) configuration presents a unique scaffold for interaction with biological targets.
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C10H15NO2 | [4] |
| Molecular Weight | 181.23 g/mol | [4] |
| CAS Number | 1213851-70-7 | [4] |
| Physical Form | Expected to be a liquid or low melting point solid | |
| Purity | Commercially available at ≥95% | |
| Storage | Room Temperature |
InChI and SMILES Identifiers:
-
InChI Key: LZAZWHZPRDEQQK-UHFFFAOYSA-N
-
SMILES: OCCN[4]
Synthesis and Reactivity
The synthesis of chiral 3-amino-3-arylpropan-1-ol derivatives is a well-explored area of organic chemistry. A common and effective approach involves the asymmetric reduction of a corresponding β-aminoketone or β-haloketone.
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for chiral amino alcohols.
This process often utilizes chiral catalysts, such as those based on oxazaborolidine or spiroborate esters, in the presence of a hydrogen donor to achieve high enantiomeric excess.[3][5] The development of efficient and scalable methods for producing optically active 3-amino-1-phenylpropanol derivatives is crucial for their application as pharmaceutical intermediates.[3][5]
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.
Spectroscopic Analysis
While specific spectra for the title compound are not widely published, the expected spectroscopic features can be predicted based on its structural motifs and data from analogous compounds like 3-amino-1-propanol.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect to see signals corresponding to the aromatic protons of the 3-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the propanol backbone. The chiral center at C3 would likely result in complex splitting patterns for the adjacent methylene protons. The protons of the amino and hydroxyl groups may appear as broad singlets.
-
¹³C NMR: The spectrum should show distinct signals for the aromatic carbons (with the carbon attached to the methoxy group shifted downfield), the methoxy carbon, the three carbons of the propanol chain (including the chiral carbon bearing the amino group), and the carbon attached to the hydroxyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:
-
O-H stretching of the alcohol group (broad band around 3300-3400 cm⁻¹)
-
N-H stretching of the primary amine (medium bands around 3300-3500 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)
-
C-O stretching of the alcohol and ether (around 1050-1250 cm⁻¹)
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (181.23 g/mol ).[4] Electron ionization (EI) or electrospray ionization (ESI) techniques would likely reveal the molecular ion peak and characteristic fragmentation patterns.
Chiral Analysis
Confirming the enantiomeric purity is of paramount importance for any chiral compound intended for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for this purpose.[1]
Generalized HPLC Protocol for Chiral Amino Alcohols:
-
Column Selection: A chiral stationary phase, such as one based on acetylated β-cyclodextrin, is often effective for separating enantiomers of chiral amines and amino alcohols in reversed-phase mode.[7]
-
Mobile Phase: A typical mobile phase would consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile.[7][8]
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the phenyl group (e.g., ~250 nm).[1]
-
Analysis: The two enantiomers will elute at different retention times, allowing for the determination of the enantiomeric excess (ee) by comparing the peak areas.[1]
An alternative approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[9]
Caption: Workflow for chiral purity analysis by HPLC.
Potential Applications in Drug Development
The 3-amino-3-arylpropan-1-ol scaffold is a key structural motif in a variety of pharmacologically active compounds. For instance, derivatives of 3-amino-1-phenylpropanol are core intermediates for drugs like Fluoxetine, Nisoxetine, and Tomoxetine.[3] The presence of the methoxy group on the phenyl ring can influence the compound's electronic properties and its ability to interact with biological targets.
Compounds with similar structures have been investigated for a range of activities, including:
-
Central Nervous System (CNS) Activity: 1-aryl-3-amino-propanes have shown significant CNS activity.[10]
-
Opioid Receptor Ligands: 3-Amino-3-phenylpropionamide derivatives have been developed as ligands for the mu opioid receptor.[11]
The (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol molecule is a valuable starting material for creating libraries of novel compounds to be screened for various therapeutic targets. Its primary amine and hydroxyl groups provide reactive handles for further chemical modification and elaboration.
Safety and Handling
Based on the hazard statements for the racemate, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol should be handled with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a chiral building block with considerable potential in the field of drug discovery and development. While detailed characterization data for this specific molecule is sparse in the public domain, its structural similarity to well-studied classes of compounds allows for a confident prediction of its chemical properties and reactivity. The methodologies for its synthesis and analysis are well-established, providing a clear path for its utilization in the creation of novel and enantiomerically pure pharmaceutical agents. A thorough understanding of its properties, grounded in the principles of stereochemistry and structure-activity relationships, is crucial for unlocking its full potential in the rational design of new therapeutics.
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